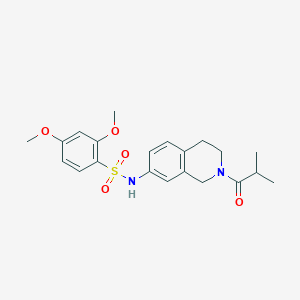

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with an isobutyryl group at position 2 and a 2,4-dimethoxybenzenesulfonamide moiety at position 5. The compound’s molecular formula is C₂₁H₂₅N₂O₅S, with a calculated molecular weight of 417.5 g/mol.

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-10-9-15-5-6-17(11-16(15)13-23)22-29(25,26)20-8-7-18(27-3)12-19(20)28-4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDLXISXHILNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline structure.

Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethoxybenzenesulfonamide Group: This step involves the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Substituted benzene derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be studied for its potential pharmacological properties. The tetrahydroisoquinoline core is known for its presence in many natural alkaloids with biological activity, suggesting that this compound could exhibit interesting bioactivity.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The sulfonamide group is a common pharmacophore in many drugs, indicating that this compound might serve as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

The structural and functional attributes of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide can be contextualized by comparing it to analogous compounds, as detailed below:

Structural Comparisons

Table 1: Structural and Molecular Properties of Comparable Compounds

Pharmacological and Physicochemical Insights

- Electron-Donating vs.

- Acyl Group Variations : The isobutyryl group in the target compound offers greater steric bulk compared to acetyl () or furan-carbonyl () groups, which may influence binding pocket accessibility. Cyclopropanecarbonyl () introduces conformational restraint, possibly improving target selectivity.

- Solubility and Bioavailability : The ethylsulfonyl and dioxane-containing compound () exhibits higher molecular weight (438.5 g/mol) and polar groups, suggesting improved aqueous solubility relative to the target compound.

Research Findings and Hypotheses

- Fluorinated Analogs : The 3-fluoro-4-methoxy derivative () demonstrates how halogenation can enhance metabolic stability, a feature absent in the target compound. This modification is critical in optimizing pharmacokinetic profiles .

- Steric Effects : Cyclopropanecarbonyl-substituted analogs () show that rigid acyl groups may reduce off-target interactions, a hypothesis supported by molecular docking studies in related sulfonamide systems .

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core coupled with a sulfonamide group and methoxy substituents. The molecular formula is with a molecular weight of 412.47 g/mol. The presence of the isobutyryl group enhances its pharmacological profile by potentially influencing receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus influencing various cellular processes.

- Receptor Modulation : It has the potential to bind to receptors associated with neurological functions and pain modulation, leading to neuroprotective and anti-inflammatory effects.

Pharmacological Properties

The pharmacological properties of this compound are diverse:

- Analgesic Effects : Similar compounds have shown analgesic properties, suggesting potential pain management applications.

- Anticancer Activity : The structural motifs present in the compound may confer anticancer properties, as seen in related compounds such as berberine.

- Anti-inflammatory Effects : Compounds with sulfonamide groups are often investigated for their anti-inflammatory capabilities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tetrahydropalmatine | Tetrahydroisoquinoline core | Analgesic properties |

| Berberine | Isoquinoline alkaloid | Antimicrobial and anticancer |

| Methadone | Tetrahydrofuran derivative | Opioid analgesic |

This table highlights the diverse pharmacological profiles of structurally similar compounds. The unique combination of functional groups in this compound may enhance its selectivity and efficacy compared to these compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects by modulating neurotransmitter systems. This compound may similarly impact neuroprotection through receptor interactions.

- Inhibition Studies : Binding affinity studies using techniques like surface plasmon resonance have shown promising results for compounds with similar structures. These studies suggest that this compound could effectively inhibit specific targets involved in pain and inflammation.

- Anticancer Potential : Preliminary investigations into the anticancer properties of related sulfonamides have demonstrated their ability to induce apoptosis in cancer cells. Similar pathways may be explored for this compound.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Amidation and sulfonylation : The isobutyryl group can be introduced via coupling reactions using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) .

- Schotten-Baumann reaction : For sulfonamide formation, 2,4-dimethoxybenzenesulfonyl chloride may react with the tetrahydroisoquinoline intermediate under reflux with triethylamine as a base .

- Purification : Silica gel chromatography and recrystallization (e.g., using ethanol or ethyl acetate/petroleum ether) are common for isolating the final product .

Q. How is the structural integrity of this compound validated during synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., Agilent DD2 spectrometer) confirm the presence of isobutyryl (δ ~2.5–3.0 ppm for CH(CH3)2), tetrahydroisoquinoline protons, and sulfonamide groups .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using instruments like Waters LCT-Premier XE oa-TOF verifies molecular ion peaks .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1150–1250 cm⁻¹ (S=O stretch) confirm functional groups .

Q. What experimental designs are used to assess its cytotoxic activity?

- Cell lines : MCF-7 (breast cancer), T47D (ductal carcinoma), and Vero (normal kidney) cells are cultured in 96-well plates .

- MTT assay : Cells are treated with compound dilutions (e.g., 1–100 μM) for 24–48 hours, followed by MTT incubation and dissolution in SDS. Absorbance is measured at 595 nm using an ELISA reader .

- Data analysis : IC50 values are calculated via probit analysis, comparing activity to reference drugs like hydroxyurea .

Advanced Research Questions

Q. How can low reaction yields during synthesis be optimized?

Low yields (e.g., 20% in certain steps ) may arise from steric hindrance or poor solubility. Strategies include:

- Catalyst screening : Using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP-Cl to enhance coupling efficiency .

- Temperature control : Reflux conditions (e.g., 60°C in DCM) improve reaction kinetics .

- Purification optimization : Gradient elution in silica chromatography (e.g., 5–50% ethyl acetate in hexane) enhances separation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Deuterated solvents : Ensure solvents like DMSO-d6 or CDCl3 do not interfere with proton signals .

- 2D NMR techniques : HSQC (heteronuclear single quantum coherence) and COSY (correlation spectroscopy) maps clarify proton-carbon correlations and coupling patterns .

- Comparative analysis : Cross-reference with published spectra of structurally similar tetrahydroisoquinoline derivatives .

Q. What strategies are effective for modifying substituents to enhance biological activity?

- Isobutyryl vs. acyl groups : The isobutyryl moiety (in ) enhances lipophilicity, potentially improving membrane permeability .

- Sulfonamide substitution : Introducing electron-withdrawing groups (e.g., 2,4-dimethoxy) on the benzene ring may modulate receptor binding .

- Functional group swaps : Replacing methoxy groups with trifluoromethoxy (as in ) can alter metabolic stability .

Q. How can comparative studies with analogs inform structure-activity relationships (SAR)?

- In vitro testing : Compare IC50 values against analogs (e.g., orexin receptor antagonists in ) to identify critical substituents .

- Statistical modeling : Use multivariate regression to correlate logP, polar surface area, and activity .

- Crystallography : If available, X-ray structures (refined via SHELXL ) reveal conformational preferences influencing binding.

Q. What methodologies assess solubility and CNS permeability for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.